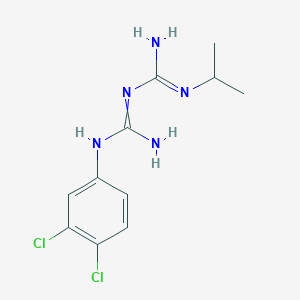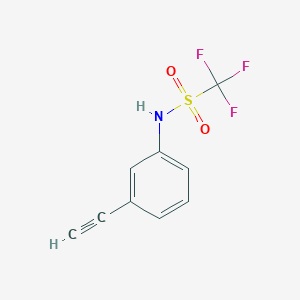
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide, also known as EPTC, is a herbicide that is widely used in the agricultural industry. It is a selective preemergent herbicide that controls annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the sulfonylurea herbicide family, which is known for its high efficacy and low toxicity.
Mécanisme D'action
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This leads to the death of the weed seedlings before they emerge from the soil. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is selective in its action, as it only affects the weeds and not the crops.
Effets Biochimiques Et Physiologiques
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in plants and soil, and does not persist in the environment. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide can cause skin and eye irritation in humans and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action allows for precise control of weed populations in laboratory experiments, and its low toxicity makes it safe to handle. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide's effectiveness can be affected by soil type, temperature, and moisture levels, which can limit its use in certain experimental conditions.
Orientations Futures
1. Development of new formulations of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide with improved efficacy and reduced environmental impact.
2. Investigation of the molecular mechanisms of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide resistance in weeds and development of strategies to overcome resistance.
3. Exploration of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Study of the effects of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide on non-target organisms such as soil microorganisms and beneficial insects.
5. Evaluation of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in organic farming systems as an alternative to synthetic herbicides.
In conclusion, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable herbicide that has been extensively studied for its selective action and low toxicity. Its use in laboratory experiments has contributed to our understanding of plant physiology and herbicide resistance. Further research is needed to explore its potential for improving weed control and reducing the environmental impact of herbicides.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its herbicidal properties and its effect on crop yields. It has been shown to be effective in controlling weeds such as crabgrass, foxtail, and pigweed in various crops. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has also been used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Propriétés
Numéro CAS |
154498-33-6 |
|---|---|
Nom du produit |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
Formule moléculaire |
C9H6F3NO2S |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H6F3NO2S/c1-2-7-4-3-5-8(6-7)13-16(14,15)9(10,11)12/h1,3-6,13H |
Clé InChI |
JWIRJUYAEBYYJA-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
SMILES canonique |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
Synonymes |
Methanesulfonamide, N-(3-ethynylphenyl)-1,1,1-trifluoro- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

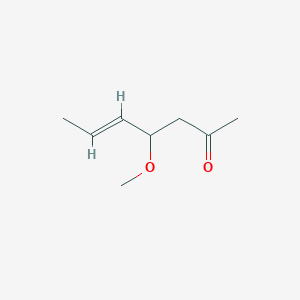

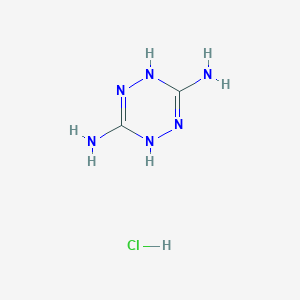

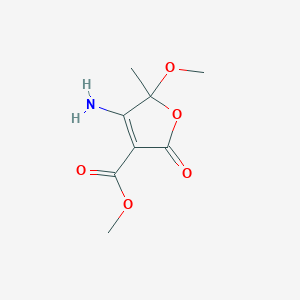
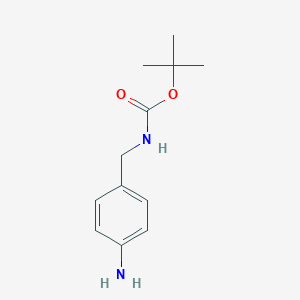
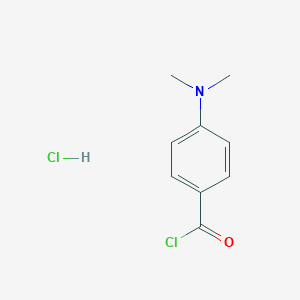
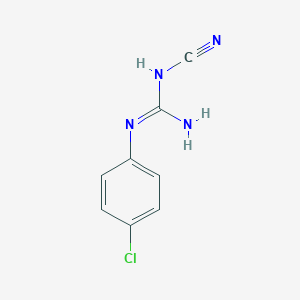
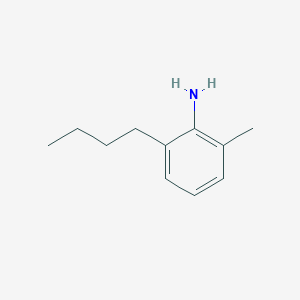
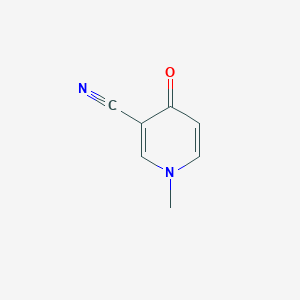
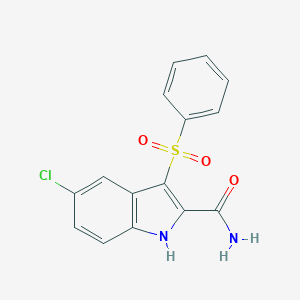

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)
